molecular formula C9H8BrNO B2969094 1H-Indole-3-methanol, 6-bromo- CAS No. 1158466-03-5

1H-Indole-3-methanol, 6-bromo-

Cat. No.: B2969094
CAS No.: 1158466-03-5
M. Wt: 226.073
InChI Key: RCOHYZGYMCGKKS-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 6-bromo- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the biological system they interact with. For instance, some indole derivatives have shown inhibitory activity against influenza A . Others have been reported as HIV-1 inhibitors .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on the development of new indole derivatives with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 6-bromo- can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

1H-Indole-3-methanol, 6-bromo- undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: 1H-Indole-3-carboxylic acid, 6-bromo-.

    Reduction: 1H-Indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1H-Indole-3-methanol, 6-bromo- can be compared with other indole derivatives:

Uniqueness: The presence of both the bromine atom and the methanol group in 1H-Indole-3-methanol, 6-bromo- provides unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(6-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHYZGYMCGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158466-03-5
Record name (6-bromo-1H-indol-3-yl)methanol
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